molecular formula C10H19Cl2N3 B2997811 3-(1-Methylimidazol-2-yl)cyclohexan-1-amine;dihydrochloride CAS No. 2460755-06-8

3-(1-Methylimidazol-2-yl)cyclohexan-1-amine;dihydrochloride

Cat. No.: B2997811
CAS No.: 2460755-06-8
M. Wt: 252.18
InChI Key: XBXIWWFLUXFKKF-UHFFFAOYSA-N
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Description

3-(1-Methylimidazol-2-yl)cyclohexan-1-amine;dihydrochloride is a chemical compound with the molecular formula C10H17N3.2ClH. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylimidazol-2-yl)cyclohexan-1-amine;dihydrochloride typically involves the reaction of 1-methylimidazole with cyclohexanone followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize impurities and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylimidazol-2-yl)cyclohexan-1-amine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Methylimidazol-2-yl)cyclohexan-1-amine;dihydrochloride is utilized in various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(1-Methylimidazol-2-yl)cyclohexan-1-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. This compound may also modulate the activity of certain enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methylimidazol-2-yl)cyclohexan-1-amine;dihydrochloride is unique due to its combination of the imidazole ring and cyclohexane structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-(1-methylimidazol-2-yl)cyclohexan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3.2ClH/c1-13-6-5-12-10(13)8-3-2-4-9(11)7-8;;/h5-6,8-9H,2-4,7,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXIWWFLUXFKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CCCC(C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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